Bisaramil

Description

Historical Context of Bisaramil (B1667430) Discovery and Early Investigations

The discovery and initial investigations into this compound are rooted in the ongoing research into antiarrhythmic drug development. This field has historically sought to identify compounds that can modulate the electrical activity of the heart to restore normal rhythm.

Genesis within Antiarrhythmic Drug Development Research

The development of antiarrhythmic drugs has been a significant area of pharmacological research aimed at treating cardiac arrhythmias, which are abnormally fast or irregular heart rhythms. wikipedia.orgfrontiersin.org Historically, the focus was often on selectively blocking specific cardiac ion channels. researchgate.net However, this approach sometimes led to disappointing results and even proarrhythmic effects in clinical trials. frontiersin.orgresearchgate.net this compound's genesis is within this context of searching for effective and potentially safer antiarrhythmic compounds. It was developed as an inhibitor of calcium transport and a membrane stabilizer, also showing potent block of the heart Na+ channel. ncats.io

Relation to Sparteine-Related Alkaloid Research

This compound is structurally related to sparteine (B1682161), an alkaloid with antiarrhythmic properties. researchgate.netwikipedia.org Sparteine is a quinolizidine (B1214090) alkaloid found in plants like scotch broom and Lupinus mutabilis. wikipedia.orgnih.gov Research into sparteine and other quinolizidine derivatives has explored their various pharmacological activities, including effects on the cardiovascular and central nervous systems. researchgate.netnih.goveuropa.eu The structural relationship between this compound and sparteine suggests that investigations into this compound may have been influenced by or conducted in parallel with research into the antiarrhythmic potential of sparteine-related compounds.

Classification within Antiarrhythmic Agent Research Paradigms

Classifying antiarrhythmic agents helps to understand their mechanisms of action and predict their effects on cardiac electrophysiology. This compound's properties have led to its consideration within these classification systems.

Vaughan Williams Classification Framework

The Vaughan Williams classification is a widely adopted system for categorizing antiarrhythmic drugs based on their primary electrophysiological effects. wikipedia.orgresearchgate.netdntb.gov.ua Class I agents, for instance, interfere with the sodium channel. wikipedia.org Early research suggested this compound could be classified as a Class Ib antiarrhythmic agent due to its tonic and use-dependent block of cardiac Na+ currents. psu.edu However, other investigations have proposed it may be classified as a Class Ic agent, showing slow kinetic and potent action on the sodium channel. researchgate.net The classification of this compound within this framework highlights its significant interaction with cardiac sodium channels.

Mixed-Mode Antiarrhythmic Activity Research

Beyond a single class, this compound has been recognized for exhibiting mixed-mode antiarrhythmic activity. Research indicates that this compound inhibits both fast Na+ currents and slow Ca2+ currents in cardiac fibers. nih.gov This mixed ion channel blockade contributes to its spectrum of activity against arrhythmias. researchgate.netnih.gov The concept of mixed ion channel blockade is increasingly explored in antiarrhythmic drug development, particularly as an approach to potentially overcome limitations of highly selective agents. researchgate.netnih.gov this compound's mixed activity makes it a subject of interest in understanding the potential benefits of targeting multiple ion channels simultaneously. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

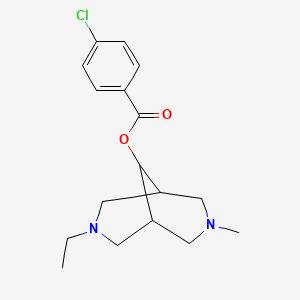

Molecular Formula |

C17H23ClN2O2 |

|---|---|

Molecular Weight |

322.8 g/mol |

IUPAC Name |

(3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl) 4-chlorobenzoate |

InChI |

InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3 |

InChI Key |

PMCPYLGCPSNSLS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Research

Chemical Synthesis Pathways of Bisaramil (B1667430)

The chemical synthesis of this compound involves the construction of its complex bicyclic structure and the subsequent esterification with 4-chlorobenzoyl chloride. ontosight.ai

Development of Synthetic Routes

The development of synthetic routes for compounds like this compound is a crucial aspect of medicinal chemistry and chemical research. This process involves designing pathways to assemble the target molecule from simpler starting materials. openaccessjournals.com For this compound, the synthesis of the 3,7-diazabicyclo[3.3.1]nonane core is a key element. One reported approach involves a Mannich reaction. drugfuture.com This reaction condenses N-methylpiperidin-4-one with ethylamine (B1201723) and formaldehyde (B43269) to yield a substituted 3,7-diazabicyclo[3.3.1]nonan-9-one intermediate. drugfuture.com Subsequent reduction of the ketone functionality yields the corresponding 9-hydroxy derivative, which exists as a mixture of alpha and beta isomers. drugfuture.com The desired alpha-isomer is then separated and condensed with 4-chlorobenzoyl chloride to form this compound. drugfuture.com

Optimization of Reaction Conditions for Research Scale Production

Optimizing reaction conditions is essential for improving yield, purity, and efficiency, particularly when scaling up synthesis from laboratory to research scale. asischem.comatinary.comnrel.govrsc.org For this compound synthesis, optimization efforts would focus on parameters such as temperature, reaction time, solvent, and reagent stoichiometry in each step of the multi-step route. atinary.com For example, the Mannich reaction and the subsequent reduction and esterification steps would require careful optimization to maximize the yield of the desired alpha-isomer and the final this compound product. drugfuture.com Achieving high purity is also critical for research materials, often requiring optimized purification techniques like separation based on solubility or chromatography after key steps. drugfuture.comacs.org

Radiosynthesis and Deuterium (B1214612) Labeling of this compound

Isotopic labeling of this compound with carbon-14 (B1195169) or deuterium is performed to enable tracer studies in research, such as investigating metabolic pathways and pharmacokinetic properties. researchgate.netcontractpharma.comclearsynth.com

Synthesis of Deuterium Labeled this compound for Mechanistic and Analytical Research

This compound is a chemical compound that has been investigated for its effects on voltage-gated ion channels, particularly sodium (Na+) and calcium (Ca2+) channels. Research into its mechanistic and molecular pharmacology has focused on understanding its interactions with these channels at a detailed level.

Mechanistic and Molecular Pharmacology Research

Voltage-Gated Ion Channel Modulation Research

Calcium Channel (Ca2+) Antagonism Research

Direct Suppression of Calcium Currents

Beyond inhibiting slow calcium action potentials, research indicates a more direct effect of bisaramil (B1667430) on calcium currents. Transmembrane current measurements in frog sinoauricular fibres revealed that this compound inhibited slow Ca²⁺-currents at the same concentrations that inhibited fast Na⁺-currents. nih.gov Another study using isolated cardiac myocytes found that this compound directly blocks sodium currents, and while primarily known for sodium channel blockade, its effects extend to calcium channels as well, contributing to a mixed ion channel blockade profile. nih.govresearchgate.net this compound's calcium antagonistic activity has also been suggested by its ability to cause a parallel shift of the dose-response curve to CaCl₂ in isolated guinea-pig left auricle, similar to that observed with verapamil (B1683045). nih.gov Calcium channel blockers, in general, function by blocking L-type voltage-operated calcium channels, which are crucial for calcium influx into excitable cells, including those in the heart and smooth muscle. consensus.appcvpharmacology.com

Potassium Channel (K+) Interaction Research

This compound also demonstrates interactions with potassium channels, influencing cardiac repolarization.

Effects on Repolarization and Action Potential Duration

The interaction of this compound with potassium channels contributes to its effects on repolarization and action potential duration. Studies have shown that this compound can affect delayed outward K⁺ currents. researchgate.net While this compound at certain concentrations (10⁻⁶ and 3 × 10⁻⁶ M) did not change the action potential duration in guinea-pig papillary muscles and rabbit atrial muscles despite a significant reduction in Vmax, this lack of change was attributed to the depression of both Ca²⁺ and delayed outward K⁺ currents by the compound. researchgate.netnih.gov Conversely, in canine Purkinje fibers, 10⁻⁶ M this compound shortened action potential duration at 50% and 90% of repolarization. researchgate.netnih.gov this compound hydrochloride has also been reported to prolong the QT intervals in the electrocardiogram, indicating effects on repolarization, and is described as showing blocking effects on both sodium and potassium channels. medchemexpress.commedchemexpress.com

Cellular Electrophysiological Research in Isolated Preparations

Cellular electrophysiological studies using isolated cardiac preparations have been instrumental in understanding this compound's effects at the cellular level. These studies often employ techniques like conventional microelectrode recording and patch-clamp to measure action potential parameters and ion currents. nih.govnih.govresearchgate.net

Effects on Action Potential Parameters

Research in isolated heart preparations from various species, including guinea-pigs, rabbits, and dogs, has examined the effects of this compound on action potential parameters. nih.govnih.gov this compound has been shown to decrease action potential amplitude and overshoot in a dose-dependent manner in guinea-pig auricle and papillary muscle. nih.gov

Maximum Rate of Depolarization (Vmax)

A consistent finding across multiple studies is the dose-dependent decrease in the maximum rate of rise (Vmax) of action potentials caused by this compound in preparations such as guinea-pig papillary muscles. nih.govresearchgate.netnih.gov This effect occurs without significant changes in resting membrane potentials. nih.govnih.gov Furthermore, this compound exhibits use-dependent block of Vmax, meaning the block is enhanced at higher stimulation frequencies. researchgate.netnih.gov At a concentration of 3 × 10⁻⁶ M, the use-dependent block at 3.3 Hz was approximately 35%, comparable to that seen with higher concentrations of disopyramide (B23233) and lidocaine (B1675312). researchgate.netnih.gov The development of Vmax block by this compound follows a single exponential function, similar to flecainide (B1672765), while other agents like disopyramide and lidocaine show biexponential block development. researchgate.netnih.gov Recovery from Vmax block is also characterized by specific time constants; for this compound, the recovery time constant was measured at 44.1 ± 3.4 seconds, compared to 20.3 ± 2.3 seconds for flecainide. researchgate.netnih.gov The reduction in Vmax is an indicator of sodium channel blockade, which is a primary mechanism of action for Class I antiarrhythmic drugs, a class to which this compound is assigned. nih.govresearchgate.netresearchgate.netnih.gov

Action Potential Amplitude (APA) and Overshoot (OS)

This compound has been shown to decrease action potential amplitude (APA) and overshoot (OS) in a dose-dependent manner. This effect has been observed in isolated heart preparations, including auricle and papillary muscle of guinea-pig hearts. nih.gov The overshoot refers to the peak positive potential reached during the action potential. nih.gov

Action Potential Duration (APD)

The effect of this compound on action potential duration (APD) appears to vary depending on the cardiac tissue studied. In guinea-pig papillary muscles and rabbit atrial muscles, this compound at concentrations of 10⁻⁶ M and 3 × 10⁻⁶ M did not significantly change action potential duration despite a significant reduction in the maximum rate of rise (Vmax). researchgate.net However, at a concentration of 10⁻⁶ M, this compound shortened the action potential duration of canine Purkinje fibers at 50% and 90% of repolarization. researchgate.net One study indicated no significant and obvious effect on the duration of the action potential in guinea-pig auricle and papillary muscle within the concentration range of 2.3-23 x 10⁻⁶ M. nih.gov

Resting Membrane Potential

Research indicates that this compound does not cause significant changes in the resting membrane potential of cardiac cells. Studies on guinea-pig papillary muscles showed a dose-dependent decrease in Vmax without alterations in resting membrane potentials. nih.govresearchgate.net Similarly, investigations on guinea-pig auricle and papillary muscle found the resting membrane potential to be unchanged by this compound within the tested concentration range. nih.gov

Pacemaker Activity Modulation Research

This compound has been studied for its effects on the spontaneous electrical activity of cardiac pacemaker cells, particularly those in the sinoatrial node (SAN).

Inhibition of Slow Diastolic Depolarization (SDD)

This compound has been shown to inhibit slow diastolic depolarization (SDD) in pacemaker cells. This effect contributes to the slowing of the spontaneous firing rate in these cells. nih.gov Studies using rabbit sinus node preparations demonstrated that this compound slowed the spontaneous frequency of pacemaker cells due to its inhibitory effect on SDD. nih.gov

Impact on Spontaneous Firing Rate

Consistent with its effect on SDD, this compound slows the spontaneous firing rate of pacemaker cells. nih.gov This negative chronotropic effect has been observed in isolated heart preparations. nih.govresearchgate.net

Conduction and Refractoriness Research

This compound affects cardiac conduction velocity and refractoriness, contributing to its antiarrhythmic profile. It has been classified as a Class I antiarrhythmic agent, primarily acting as a sodium channel blocker. psu.eduresearchgate.net

This compound reduces intraventricular conduction and ventricular depolarization (Vmax). researchgate.net It produces a concentration-dependent decrease in the maximum rate of rise (Vmax) of action potentials in guinea-pig papillary muscles. nih.govresearchgate.net This effect is more pronounced at higher frequencies, indicating use-dependent block of Vmax. researchgate.net this compound also prolongs the P-R, QRS, and Q-T intervals in the ECG, which is attributed to sodium and potassium channel blockade. nih.govresearchgate.net It reduces cardiac conduction velocity in isolated rat hearts and increases the threshold current for capture and fibrillation. nih.govresearchgate.net Furthermore, this compound prolongs the effective refractory period in electrically stimulated rat hearts, an effect linked to potassium channel blockade. nih.govresearchgate.net Studies in guinea-pig and rabbit isolated heart preparations also showed that this compound significantly prolonged conduction time and effective refractory period in electrically driven auricle and ventricle, and lengthened atrioventricular conduction time. nih.gov

This compound is a chemical compound that has been investigated for its pharmacological properties, particularly its antiarrhythmic effects. Research has explored its influence on cardiac electrical activity, its potential to inhibit free radical generation, and its local anesthetic characteristics.

Lengthening of Effective Refractory Period

This compound has been shown to significantly prolong the effective refractory period in both the auricle and the ventricle when these tissues are electrically driven. nih.gov This lengthening of the effective refractory period has also been observed in anesthetized dogs. nih.gov Studies using isolated rat hearts have further demonstrated that this compound prolongs the effective refractory period. medchemexpress.comnih.gov

Data on the effect of this compound on effective refractory period:

| Cardiac Tissue | Effect on Effective Refractory Period | Preparation/Model | Reference |

| Auricle | Prolonged | Electrically driven | nih.gov |

| Ventricle | Prolonged | Electrically driven | nih.gov |

| Atrial | Increased | Canine isolated heart | researchgate.net |

| Ventricular | Prolonged | Isolated rat hearts | medchemexpress.comnih.gov |

Other Pharmacological Action Research

Beyond its primary antiarrhythmic effects related to cardiac electrical properties, this compound has been investigated for other potential pharmacological actions.

Other Pharmacological Action Research

Free Radical Generation Inhibition Research

Research has explored the ability of this compound to influence free radical generation. Studies have investigated the effect of this compound on free radical generation of isolated polymorph neutrophil granulocytes (PMNs), comparing its activity to that of other antiarrhythmic drugs. nih.gov this compound exerted a concentration-dependent inhibitory effect on PMA-stimulated free radical generation and prolonged the time lag in a concentration-dependent manner. nih.gov In studies involving coronary occlusion-reperfusion injury in anesthetized dogs, this compound inhibited the elevation of plasma concentrations of malondialdehyde (MDA) and oxidized glutathione (B108866) (GSSG) during reperfusion and prevented the decrease in plasma concentration of reduced glutathione (GSH) during occlusion and reperfusion. nih.gov The activity of superoxide (B77818) dismutase (SOD) and catalase in plasma was also better preserved in the this compound-treated group. nih.gov this compound significantly inhibited the increase of the superoxide-radical generating capacity of PMNs during reperfusion. nih.gov These findings suggest that this compound may have a cardioprotective effect related to influencing free-radical mediated damage. nih.govnih.gov

Local Anesthetic Properties Research

This compound has been tested for local anesthetic properties. When evaluated on the frog sciatic nerve, this compound demonstrated significant local anesthetic activity that was comparable to lignocaine (lidocaine). nih.gov Local anesthetics typically exert their effects by blocking voltage-sensitive sodium channels, which interferes with nerve impulse propagation. crimsonpublishers.comresearchgate.net Studies comparing this compound to lidocaine on heart, skeletal muscle, and brain Na+ channels expressed in Xenopus laevis oocytes showed that both compounds produced a concentration-dependent tonic block of Na+ current, with this compound being more potent on cardiac channels. psu.edu Both drugs also affected the voltage-dependence of inactivation and recovery from inactivation. psu.edu

Preclinical Pharmacological Efficacy Research in Experimental Models

Antiarrhythmic Efficacy Studies in In Vivo Animal Models

Bisaramil (B1667430) has demonstrated antiarrhythmic efficacy in several in vivo animal models, representing different mechanisms of arrhythmia induction.

Chemically Induced Arrhythmia Models (e.g., Chloroform (B151607), Aconitine, Adrenaline, Ouabain)

Studies have shown that this compound is effective in protecting against chemically induced arrhythmias in a variety of animal species. This compound, administered intravenously at doses ranging from 0.1 to 2 mg/kg, was able to protect against arrhythmias induced by chloroform, aconitine, adrenaline, and ouabain. researchgate.netnih.gov This protective effect was observed in multiple species, including rats, dogs, cats, guinea pigs, and mice. nih.gov

Ischemia-Reperfusion Induced Arrhythmia Models (e.g., Coronary Ligation)

This compound has also shown efficacy in models of arrhythmias induced by myocardial ischemia and reperfusion. Intravenous administration of this compound at doses between 0.1 and 2 mg/kg was found to protect against coronary-ligation-induced arrhythmias. researchgate.netnih.gov In canine models utilizing two-stage coronary ligation, this compound (0.3-1.5 mg/kg i.v.) suppressed the induced arrhythmias. nih.govresearchgate.net The antiarrhythmic plasma concentration (IC50) for arrhythmias induced by 24-hour two-stage coronary ligation in dogs was reported as 0.75 micrograms/ml. nih.govresearchgate.net

Electrostimulation-Induced Arrhythmia Models

Research indicates that this compound can influence the susceptibility of the heart to electrostimulation-induced arrhythmias. This compound dose-dependently increased the fibrillation threshold in both the right auricle and the right ventricle, with an ED50 of approximately 0.2 mg/kg intravenously. nih.gov It also decreased the susceptibility of the heart to arrhythmias induced by programmed electrostimulation, either alone or in conjunction with local cooling of the heart. nih.gov

Triggered Arrhythmia Models (e.g., Digitalis- and Adrenaline-induced in Canine Models)

This compound has been specifically evaluated in canine models of triggered arrhythmias induced by intracoronary injection of digitalis or adrenaline. This compound (3-10 micrograms, i.c.) suppressed triggered ventricular arrhythmias produced during pauses between trains of rapid ventricular stimulation in anesthetized open-chest dogs. researchgate.netjst.go.jpnih.gov The potency of this compound in suppressing digitalis-induced triggered ventricular arrhythmias was similar to its potency in suppressing adrenaline-induced ones. researchgate.netjst.go.jpnih.gov Comparative studies showed this compound to be the most effective among the tested antiarrhythmic drugs (this compound, disopyramide (B23233), lidocaine (B1675312), flecainide (B1672765), and verapamil) in suppressing these triggered arrhythmias. researchgate.netjst.go.jpnih.gov The antiarrhythmic plasma concentrations (IC50) in canine models for arrhythmias induced by digitalis and adrenaline were 0.11 micrograms/ml and 0.81 micrograms/ml, respectively. nih.govresearchgate.net

Data highlighting the antiarrhythmic efficacy of this compound in various in vivo models:

| Arrhythmia Model Type | Induction Agent/Method | Species | Route of Administration | Effective Dose Range (i.v.) | Key Finding |

| Chemically Induced | Chloroform, Aconitine, Adrenaline, Ouabain | Rat, Dog, Cat, Guinea Pig, Mouse | i.v. | 0.1-2 mg/kg | Protection against induced arrhythmias. researchgate.netnih.gov |

| Ischemia-Reperfusion Induced | Coronary Ligation | Various | i.v. | 0.1-2 mg/kg | Protection against induced arrhythmias. researchgate.netnih.gov |

| Ischemia-Reperfusion Induced | Two-stage Coronary Ligation | Dog | i.v. | 0.3-1.5 mg/kg | Suppression of arrhythmias. nih.govresearchgate.net |

| Electrostimulation Induced | Programmed Electrostimulation | Various | i.v. | ~0.2 mg/kg (ED50 for fibrillation threshold) | Increased fibrillation threshold, decreased susceptibility. nih.gov |

| Triggered Arrhythmias | Digitalis (intracoronary) | Dog | i.c. | 3-10 µg | Suppression of triggered ventricular arrhythmias. researchgate.netjst.go.jpnih.gov |

| Triggered Arrhythmias | Adrenaline (intracoronary) | Dog | i.c. | 3-10 µg | Suppression of triggered ventricular arrhythmias. researchgate.netjst.go.jpnih.gov |

| Triggered Arrhythmias (IC50) | Digitalis | Dog | i.v. | - | IC50: 0.11 µg/ml plasma concentration. nih.govresearchgate.net |

| Triggered Arrhythmias (IC50) | Adrenaline | Dog | i.v. | - | IC50: 0.81 µg/ml plasma concentration. nih.govresearchgate.net |

| Ischemia-Reperfusion (IC50) | 24h Two-stage Coronary Ligation | Dog | i.v. | - | IC50: 0.75 µg/ml plasma concentration. nih.govresearchgate.net |

Cardiac Hemodynamic and Electrophysiological Research in Preclinical Models

Preclinical studies have also investigated the effects of this compound on cardiac hemodynamic and electrophysiological properties.

Negative Chronotropic, Inotropic, and Dromotropic Effects in Isolated Organs

Using canine isolated, blood-perfused heart preparations, this compound has been shown to exert negative chronotropic, inotropic, and dromotropic effects. researchgate.netnih.gov These effects are qualitatively similar to those of classical Class I antiarrhythmic drugs. researchgate.netnih.gov

Electrophysiological studies on isolated heart preparations from various species have provided further insights. In guinea-pig auricle and papillary muscle, this compound dose-dependently decreased the maximum rate of depolarization (Vmax), action potential amplitude (APA), and overshoot (OS). nih.gov It slowed the spontaneous frequency of pacemaker cells in rabbit sinus node preparations by inhibiting slow diastolic depolarization (SDD). nih.gov this compound was also found to inhibit slow Ca2+-action potentials induced by isoprenaline on K+-depolarized papillary muscle. nih.gov Transmembrane current measurements in frog sinoauricular fibres revealed that this compound inhibited both fast Na+ current and slow Ca2+ current at the same concentration. nih.gov

The selectivity of this compound for intraventricular conduction compared to other cardiac variables has been examined. This compound demonstrated the most selectivity for intraventricular conduction, while being the least selective for ventricular muscle contraction, when compared to disopyramide and flecainide in canine isolated heart preparations. researchgate.netnih.gov

Observations on the effects of this compound on isolated cardiac preparations:

| Preparation Type | Species | Observed Effects |

| Isolated, Blood-Perfused Heart | Canine | Negative chronotropic, inotropic, and dromotropic effects; Coronary vasodilator action. researchgate.netnih.gov |

| Isolated Auricle and Papillary Muscle | Guinea Pig | Dose-dependent decrease in Vmax, action potential amplitude, and overshoot. nih.gov |

| Isolated Sinus Node Preparation | Rabbit | Slowed spontaneous frequency via inhibition of slow diastolic depolarization. nih.gov |

| K+-depolarized Papillary Muscle | Guinea Pig | Inhibition of slow Ca2+-action potentials induced by isoprenaline. nih.gov |

| Sinoauricular Fibres (transmembrane current) | Frog | Inhibition of both fast Na+ current and slow Ca2+ current. nih.gov |

| Isolated Heart (conduction and refractory period) | Rabbit | Lengthened atrioventricular conduction time. nih.gov |

| Electrically Driven Auricle and Ventricle | Guinea Pig | Significantly prolonged conduction time and effective refractory period. nih.gov |

At a dose of 0.5 mg/kg intravenously in anesthetized dogs, this compound prolonged atrial, ventricular, and atrioventricular conduction time, as well as effective refractory periods. nih.gov At this dose, it did not exert significant negative inotropic or unfavorable hemodynamic effects. nih.gov

Coronary Vasodilator Activity Investigations

This compound has been shown to exert coronary vasodilator action in experimental settings. Studies using canine isolated, blood-perfused heart preparations demonstrated that this compound had coronary vasodilator effects. researchgate.net These effects were qualitatively similar to those observed with classical Class I antiarrhythmic drugs. researchgate.net

Fibrillation Threshold Research

Research has investigated the effects of this compound on the fibrillation threshold, a measure of the heart's susceptibility to fibrillation. This compound increased the fibrillation threshold in both the right auricle and the right ventricle in a dose-dependent manner in experimental models. nih.gov The ED50 for this effect was approximately 0.2 mg/kg intravenously. nih.gov This indicates that this compound can decrease the susceptibility of the heart to arrhythmias induced by electrical stimulation. nih.gov

Comparative Preclinical Pharmacology Research

Comparative studies have been conducted to assess the pharmacological profile of this compound relative to other cardiovascular agents.

Comparison with Established Class I Antiarrhythmic Agents (e.g., Lidocaine, Flecainide, Disopyramide)

This compound has been compared to established Class I antiarrhythmic agents such as lidocaine, flecainide, and disopyramide in various experimental models. Class I antiarrhythmics primarily function by blocking sodium channels, thereby slowing depolarization and conduction in the heart. pulsenotes.com

In studies examining triggered ventricular arrhythmias induced by digitalis or adrenaline in dogs, this compound was found to be the most effective among the tested antiarrhythmic drugs, including disopyramide, lidocaine, and flecainide. nih.govjst.go.jp The potencies of this compound, disopyramide, lidocaine, and flecainide in suppressing digitalis-induced triggered ventricular arrhythmias were similar to their potencies in suppressing adrenaline-induced ones. nih.gov

Comparisons of the effects on cardiac sodium channels have also been made. Both this compound and lidocaine produced a concentration-dependent tonic block of Na+ current, with this compound being more potent than lidocaine on cardiac channels. psu.edu Both drugs also exhibited marked frequency-dependent block of heart channels, although this compound showed only mild frequency-dependent block of skeletal muscle and brain channels compared to lidocaine, which produced marked block of all three channel types. psu.edu This suggests a potential for reduced central nervous system toxicity with this compound compared to lidocaine. psu.edu

In isolated cardiac myocytes, this compound directly blocked sodium currents with an IC50 value of 13 µM, while penticainide, another antiarrhythmic, had an IC50 of 60 µM. nih.govmedchemexpress.eu Both drugs reduced heart rate and prolonged the P-R, QRS, and Q-T intervals in the ECG of intact rats, indicating effects on sodium and potassium channels. nih.govmedchemexpress.eu They also reduced cardiac conduction velocity and increased the threshold currents for capture and fibrillation in isolated rat hearts. nih.govmedchemexpress.eu

When comparing the selectivity of this compound, disopyramide, and flecainide for intraventricular conduction versus other cardiac variables in canine isolated heart preparations, this compound was the most selective for intraventricular conduction. researchgate.net However, it was the least selective for ventricular muscle contraction among the three. researchgate.net

The development of Vmax block by this compound, similar to flecainide, was described by a single exponential function, whereas the time courses for disopyramide and lidocaine were described by two exponentials. researchgate.net Recovery time constants from Vmax block were reported as 44.1 ± 3.4 s for this compound and 20.3 ± 2.3 s for flecainide. researchgate.net

Comparison with Calcium Channel Antagonists (e.g., Verapamil)

This compound has also been compared to calcium channel antagonists like verapamil (B1683045). Calcium channel antagonists primarily block the entry of calcium into cells, affecting cardiac contractility and conduction, particularly at the AV node. researchgate.nettg.org.au Verapamil is a non-dihydropyridine calcium channel blocker known for its effects on AV conduction, heart rate, and contractility, in addition to vasodilation. tg.org.aunih.gov

One study indicated that this compound caused a parallel shift of the dose-response curve to CaCl2 similar to that of verapamil on isolated guinea-pig left auricle, suggesting a possible calcium antagonistic activity. nih.gov Additionally, this compound at a concentration of 3 x 10^-6 M suppressed sinus node automaticity, which aligns with voltage clamp studies indicating direct suppression of the calcium channel. researchgate.net

In the triggered ventricular arrhythmia models in dogs, the potency of verapamil for suppressing digitalis-induced triggered ventricular arrhythmias was weaker compared to this compound, disopyramide, lidocaine, and flecainide. nih.gov

While this compound exhibits characteristics of a Class I antiarrhythmic (sodium channel blockade), some preclinical findings suggest it may also possess Class IV activity (calcium channel inhibition), indicating a mixed ion channel blocking profile. nih.govmedchemexpress.eunih.gov

Here is a summary of some comparative preclinical findings:

| Compound | Effect on Digitalis-Induced Triggered Ventricular Arrhythmias (Dog) | Effect on Adrenaline-Induced Triggered Ventricular Arrhythmias (Dog) | Cardiac Sodium Channel Block (Isolated Myocytes, IC50) | Frequency-Dependent Block (Heart Channels) | Selectivity for Intraventricular Conduction (Canine) | Recovery Time Constant from Vmax Block |

| This compound | Most effective nih.govjst.go.jp | Most effective nih.govjst.go.jp | 13 µM nih.govmedchemexpress.eu | Marked psu.edu | Most selective researchgate.net | 44.1 ± 3.4 s researchgate.net |

| Lidocaine | Similar potency to this compound, disopyramide, flecainide nih.gov | Similar potency to this compound, disopyramide, flecainide nih.gov | Less potent than this compound psu.edu | Marked psu.edu | Not specified in comparison researchgate.net | Described by two exponentials researchgate.net |

| Flecainide | Similar potency to this compound, disopyramide, lidocaine nih.gov | Similar potency to this compound, disopyramide, lidocaine nih.gov | Not specified in comparison psu.edu | Not specified in comparison psu.edu | Less selective than this compound researchgate.net | 20.3 ± 2.3 s researchgate.net |

| Disopyramide | Similar potency to this compound, lidocaine, flecainide nih.gov | Similar potency to this compound, lidocaine, flecainide nih.gov | Not specified in comparison psu.edu | Not specified in comparison psu.edu | Less selective than this compound researchgate.net | Described by two exponentials researchgate.net |

| Verapamil | Weaker potency than other tested drugs nih.gov | Weaker potency than other tested drugs nih.gov | Primarily calcium channel blocker tg.org.aunih.govnih.gov | Not specified in comparison psu.edu | Not applicable (different class) | Not applicable (different class) |

Structure Activity Relationship Sar Research of Bisaramil and Analogs

Elucidation of Key Structural Motifs for Antiarrhythmic Activity

The antiarrhythmic activity of bisaramil (B1667430) is intrinsically linked to its distinct chemical architecture. The fundamental scaffold is the 3,7-diazabicyclo[3.3.1]nonane ring system, also known as bispidine. This rigid bicyclic structure is a recurring motif in a variety of biologically active compounds, including other antiarrhythmic agents, and serves as a crucial anchor for the spatial orientation of other functional groups.

Attached to this core are several key substituents that contribute to its pharmacological profile:

The p-Chlorobenzoyloxy Group: This bulky, lipophilic ester group at the 9-position of the bicyclic system is a significant feature. The electronic and steric properties of the substituted aromatic ring and the ester linkage are presumed to play a critical role in the interaction with the target ion channels.

While the 3,7-diazabicyclo[3.3.1]nonane scaffold is recognized for its importance in conferring antiarrhythmic properties in a broader class of compounds, detailed studies systematically modifying each of these specific motifs in this compound to precisely quantify their individual contributions to its antiarrhythmic efficacy are not extensively detailed in publicly available literature. However, research on related 3,7-diheterabicyclo[3.3.1]nonanes has demonstrated that modifications to substituents on this core structure can lead to potent Class III antiarrhythmic activity.

Impact of Functional Group Modifications on Pharmacological Profile

The pharmacological profile of an antiarrhythmic agent can be finely tuned by modifying its functional groups. For this compound, several key areas are amenable to chemical modification to explore the SAR:

Substitution on the Phenyl Ring: The presence and position of the chloro substituent on the benzoyloxy group are expected to be critical. Altering its position (e.g., to ortho- or meta-) or replacing it with other electron-withdrawing or electron-donating groups would likely modulate the electronic distribution and steric bulk of the molecule, thereby influencing its binding characteristics.

Variation of the N-Alkyl Groups: The size and nature of the substituents on the two nitrogen atoms of the bispidine core are important. Studies on other 3,7-diazabicyclo[3.3.1]nonane derivatives have shown that variations in these alkyl groups can significantly impact biological activity at other receptors, suggesting a similar influence on antiarrhythmic potency and selectivity. For instance, increasing the bulk of these groups could enhance hydrophobic interactions with the receptor but might also introduce steric hindrance.

Modification of the Ester Linkage: The ester bond connecting the bicyclic core to the chlorophenyl moiety is susceptible to hydrolysis in vivo. Replacing this ester with a more stable linkage, such as an amide, could alter the compound's pharmacokinetic properties and potentially its binding mode.

A systematic investigation of these modifications would be necessary to construct a detailed SAR model for this compound. At present, specific data from such comprehensive studies on this compound analogs, which would allow for the generation of a quantitative data table, is not available in the reviewed scientific literature.

Stereochemical Influences on Activity and Selectivity

This compound is a chiral molecule, and its chemical name, 3-methyl,7-ethyl,9-alpha,4'-(Cl-benzoyloxy)-3,7-diazabicyclo[3.3.1]nonane monohydrochloride, specifies a particular stereoisomer. Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. Enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties, with one isomer (the eutomer) often being much more active than the other (the distomer).

Computational and In Silico Approaches to SAR Predictions

In modern drug discovery, computational methods are invaluable tools for predicting the SAR of new compounds, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. Key in silico techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, a QSAR study could identify key physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) that correlate with antiarrhythmic potency.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for this compound and its analogs could define the optimal spatial arrangement of features like aromatic rings, hydrogen bond acceptors, and hydrophobic groups necessary for binding to the cardiac ion channels.

Molecular Docking: Docking simulations can predict the preferred orientation of a ligand (e.g., this compound) when bound to its receptor target (e.g., a sodium channel). These studies can provide insights into the specific amino acid residues involved in the binding interaction and help rationalize the observed SAR.

ADME Prediction: In silico models can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. This allows for the early identification of potential liabilities in drug development.

While these computational approaches are powerful, the public scientific literature does not currently contain specific QSAR, pharmacophore modeling, or molecular docking studies focused on this compound. Such studies would be highly beneficial for elucidating the detailed molecular basis of its antiarrhythmic activity and for the rational design of novel analogs with improved pharmacological profiles.

Analytical and Bioanalytical Methodologies in Bisaramil Research

Chromatographic Techniques for Purity and Identity

Chromatography plays a vital role in separating and analyzing complex mixtures, making it indispensable for assessing the purity of Bisaramil (B1667430) and confirming its identity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis for determining the purity of drug substances and identifying impurities. ijarsct.co.in HPLC method development for a compound like this compound involves optimizing various parameters to achieve adequate separation, sensitivity, and accuracy. Key factors include the choice of stationary phase, mobile phase composition, flow rate, and detection method. ijarsct.co.in

For this compound and its metabolites, reversed-phase HPLC has been employed. One reported method for the determination of this compound and its metabolite in plasma utilized a reversed-phase column. nih.gov The mobile phase composition and flow rate are critical for achieving effective separation. In the cited study, a reversed-phase column was used for this compound, while ion-pairing chromatography was applied for a more polar metabolite. nih.gov Detection in this method was achieved using electrochemical detection, which provided enhanced specificity and reduced background noise. nih.gov Calibration curves for this method were linear over a concentration range of 2-200 ng/ml, with within-day or day-to-day coefficients of variation not exceeding 5%. nih.gov The limits of detection were reported as 0.5 ng/ml for this compound and 1 ng/ml for its metabolite using a 0.5 ml plasma sample. nih.gov

HPLC coupled with diode-array detection (DAD) is particularly useful for assessing peak purity and identifying minor components such as impurities and degradation products. nih.govresearchgate.net By comparing the UV spectra of different points across a chromatographic peak, it is possible to determine if the peak represents a single compound or co-eluting substances. nih.govresearchgate.netresearchgate.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is typically applied to the analysis of volatile or semi-volatile compounds. While HPLC is more commonly reported for the analysis of this compound itself, GC, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of impurities or related substances that may be volatile. researchgate.netgoogle.com The applicability of GC, particularly GC-MS, in the analysis of pharmaceutical products, optionally after derivatization, has been discussed in the context of impurity analysis. researchgate.net Although specific detailed GC methods for this compound were not extensively found in the search results, the general principles of GC application in pharmaceutical impurity profiling suggest its potential use for analyzing volatile synthetic intermediates or degradation products related to this compound. researchgate.netresearchgate.netresearchgate.net

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide valuable information about the structure and concentration of this compound.

UV/Vis Spectroscopy and Diode-Array Detection

Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental technique for the quantification of compounds containing chromophores, which are functional groups that absorb UV or visible light. msu.edulibretexts.orgtanta.edu.eg this compound, possessing a 4-chlorobenzoate (B1228818) moiety, is expected to exhibit UV absorption due to the π electron system of the aromatic ring and the ester group. nih.gov UV/Vis spectroscopy can be used for the quantitative determination of this compound based on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration under specific conditions. libretexts.org

Diode-Array Detection (DAD), commonly used in conjunction with HPLC, rapidly acquires UV/Vis spectra across a range of wavelengths for each eluting component. nih.govresearchgate.net This provides spectral information that is invaluable for peak purity assessment and for helping to identify components by comparing their spectra to reference standards or spectral libraries. nih.govresearchgate.netresearchgate.net The position of phenolic hydroxyl groups in mono- and dihydroxylated metabolites of this compound has been established using UV spectroscopy and by matching retention times with synthesized metabolites, highlighting the utility of this technique in metabolite identification. nih.govresearchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Identification of Components and Metabolites in Research Samples

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. creative-proteomics.com MS is essential for the identification of this compound, its impurities, and metabolites in complex research samples, such as biological fluids. nih.govdntb.gov.uaresearchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry) is a hyphenated technique that combines the separation power of HPLC with the identification capabilities of MS. This is particularly useful for analyzing polar or less volatile compounds like this compound and its metabolites. researchgate.netresearchgate.net MS provides molecular weight information and fragmentation patterns that can be used to confirm the identity of the parent compound and elucidate the structures of metabolites. creative-proteomics.com Databases containing spectral data of metabolites are valuable resources for matching experimental MS data for identification purposes. creative-proteomics.com

GC-MS (Gas Chromatography-Mass Spectrometry) is another hyphenated technique, suitable for more volatile compounds. researchgate.netgoogle.com It has been used in the analysis of pharmaceutical products, including for impurity analysis. researchgate.net While direct GC-MS of this compound might require derivatization, it could be applicable to the analysis of certain impurities or degradation products.

Predicted collision cross-section (CCS) values for this compound adducts, such as [M+H]+, [M+Na]+, and [M+NH4]+, have been computed, which can be useful in ion mobility-mass spectrometry for further characterization and identification. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the complete structure of organic molecules. researchgate.netepo.orgresearchgate.net By analyzing the interaction of atomic nuclei (such as 1H and 13C) with a strong magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. researchgate.netresearchgate.net

1H NMR spectroscopy provides information on the number, type, and environment of hydrogen atoms, including their chemical shifts, splitting patterns (due to coupling with neighboring protons), and integration (relative number of protons). researchgate.net 13C NMR spectroscopy provides information on the carbon skeleton of the molecule, with distinct signals for each unique carbon atom. researchgate.net

Electrochemical Detection Methods in Research Settings

Electrochemical methods offer sensitive and selective approaches for the detection and quantification of pharmaceutical compounds and their metabolites. In the context of this compound research, electrochemical detection, particularly when coupled with separation techniques like high-performance liquid chromatography (HPLC), has been employed for the determination of this compound and its metabolites in biological matrices such as plasma.

A column liquid chromatographic method utilizing electrochemical detection was developed for the determination of this compound and its metabolite in plasma. nih.gov This method involved a sample preparation procedure where plasma was fractionated by extraction with chloroform (B151607) and chloroform-ethanol. nih.gov The fractions were then dried and dissolved in ethyl acetate, followed by back-extraction into an acidic buffer. nih.gov this compound was subsequently analyzed using reversed-phase chromatography, while its more polar metabolite was analyzed by ion-pairing chromatography. nih.gov

The electrochemical detection in this method employed a dual-electrode detector operated in the screening mode of oxidation. nih.gov Specifically, electrode 1 was set at +0.55 V and electrode 2 at +0.8 V. nih.gov This dual-electrode configuration in screening mode provided enhanced specificity and reduced background noise. nih.gov

Research findings from this electrochemical detection method demonstrated linearity of calibration curves over a concentration range of 2-200 ng/ml. nih.gov The method exhibited good reproducibility, with within-day or day-to-day coefficients of variation not exceeding 5% at any concentration level. nih.gov The limits of detection for this compound and its metabolite were determined to be 0.5 ng/ml and 1 ng/ml, respectively, when using a 0.5 ml plasma sample. nih.gov This electrochemical detection procedure was successfully applied to a large number of samples in a pharmacokinetic study. nih.gov

Electrochemical techniques, including voltammetry, amperometry, and potentiometry, are broadly recognized for their utility in the qualitative and quantitative analysis of chemical and biochemical systems. walshmedicalmedia.comhec.edu Voltammetry, for instance, involves measuring the current intensity at varying applied potentials, which can be correlated to analyte concentration, particularly for irreversible redox processes. walshmedicalmedia.com While the provided search results specifically detail the application of HPLC with electrochemical detection for this compound, the principles of electroanalytical techniques underpin such methodologies. nih.govwalshmedicalmedia.comhec.edu

The development of sensitive and reliable analytical methods, including those based on electrochemical detection, is crucial for pharmacokinetic studies and understanding the behavior of compounds like this compound in biological systems. nih.gov

Here is a summary of key data from the research findings on electrochemical detection of this compound:

| Parameter | This compound Data | Metabolite Data |

| Detection Method | HPLC-ECD | HPLC-ECD |

| Sample Matrix | Plasma | Plasma |

| Calibration Curve Range | 2-200 ng/ml | 2-200 ng/ml |

| Within-day CV (%) | ≤ 5 | ≤ 5 |

| Day-to-day CV (%) | ≤ 5 | ≤ 5 |

| Limit of Detection (0.5 ml plasma) | 0.5 ng/ml | 1 ng/ml |

| Electrode 1 Potential | +0.55 V | +0.55 V |

| Electrode 2 Potential | +0.8 V | +0.8 V |

Advanced Research Methodologies and Future Directions in Bisaramil Studies

Application of Advanced In Vitro Models in Electrophysiology Research

Advanced in vitro models offer more physiologically relevant environments compared to traditional cell cultures, enabling a better understanding of a compound's effects on cardiac electrophysiology.

The Xenopus laevis oocyte expression system is a valuable tool for the functional characterization of individual ion channels and receptors. By injecting oocytes with mRNA encoding specific human (or other species') ion channels, researchers can study the direct interaction of a compound with a single type of channel in isolation using electrophysiological techniques like two-electrode voltage clamp uni.luebi.ac.uknih.govepa.gov.

Research on Bisaramil (B1667430) utilizing Xenopus laevis oocyte expression systems has shown its effects on sodium (Na+) channels from different tissues, including heart, skeletal muscle, and brain uni.lu. Studies comparing this compound to lidocaine (B1675312), a known class Ib antiarrhythmic agent, demonstrated that both compounds produced a concentration-dependent tonic block of Na+ current uni.lu. This block was most effective on cardiac channels, with this compound exhibiting greater potency than lidocaine uni.lu. Both drugs also induced a concentration-dependent shift in the voltage-dependence of inactivation and delayed recovery from inactivation uni.lu. Furthermore, this compound demonstrated marked frequency-dependent block of heart channels, while showing only mild frequency-dependent block of skeletal muscle and brain channels uni.lu. Lidocaine, in contrast, produced marked frequency-dependent block across all three channel types uni.lu. These findings suggest that this compound's potent antiarrhythmic efficacy observed in vivo may be attributed to its preferential tonic and frequency-dependent blockade of the heart Na+ channel uni.lu.

| Compound | Target Channel Type (Expressed in Xenopus Oocytes) | Tonic Block | Frequency-Dependent Block (Heart Channels) | Relative Potency (Cardiac Channels) |

| This compound | Heart Na+, Skeletal Muscle Na+, Brain Na+ | Yes | Marked | More potent than Lidocaine |

| Lidocaine | Heart Na+, Skeletal Muscle Na+, Brain Na+ | Yes | Marked | Less potent than this compound |

Table 1: Summary of this compound and Lidocaine Effects on Na+ Channels in Xenopus Oocytes

Multicellular cardiac tissue models, including engineered heart tissues and organ-on-a-chip systems, represent a significant advancement in recreating the complexity of native cardiac tissue in vitro ebi.ac.ukuni-freiburg.de. These models incorporate multiple cell types found in the heart (e.g., cardiomyocytes, fibroblasts, endothelial cells) and can mimic tissue-level structure, function, and mechanical properties. Organ-on-a-chip platforms, in particular, integrate microfluidics to simulate blood flow and allow for precise control of the cellular environment and real-time monitoring of electrophysiological and contractile parameters uni-freiburg.de.

While these models represent a significant advancement for studying compound effects on cardiac tissue electrophysiology and contractility in a more physiologically relevant context, specific detailed studies investigating this compound using these advanced multicellular or organ-on-a-chip platforms were not identified in the current search results. Research mentioning this compound's electrophysiological properties on guinea-pig, rabbit, and canine cardiac preparations indicates studies on multicellular cardiac tissue have been conducted, but details regarding the use of advanced engineered tissues or organ-on-a-chip models in these specific studies were not available. These advanced platforms hold potential for future this compound research to assess its effects on cardiac conduction, arrhythmogenesis, and long-term tissue remodeling in a system that better recapitulates the human heart.

Human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes (hiPSC-CMs) offer a renewable source of human-derived cardiac cells for in vitro studies. These cells can be used in various formats, including monolayers and 3D cultures, and are increasingly employed in preclinical screening for drug efficacy and cardiotoxicity, particularly within initiatives like the Comprehensive in Vitro Proarrhythmia Assay (CiPA). hiPSC-CMs allow for the assessment of a compound's effects on human cardiac action potentials, ion channel currents, and the propensity for arrhythmias.

Despite their growing importance in cardiac research and drug screening, specific detailed research findings on the effects of this compound using hiPSC-derived cardiomyocyte models were not identified in the current search results. The application of hiPSC-CMs could provide valuable insights into this compound's electrophysiological profile in a human cellular context, complementing findings from heterologous expression systems and animal models and aiding in the prediction of its effects in humans.

Computational Modeling and Simulation Research

Computational approaches, such as in silico modeling and molecular dynamics simulations, provide powerful tools to complement experimental studies, allowing for the prediction and analysis of compound behavior at different scales.

In silico models of cardiac electrophysiology involve mathematical representations of the electrical activity of cardiac cells and tissues. These models can integrate data from experimental studies, such as ion channel kinetics determined in Xenopus oocytes or other expression systems, to simulate the effects of a compound on the cardiac action potential and its propagation through tissue. In silico models can be used to predict the proarrhythmic potential of a compound or to explore the mechanisms underlying its antiarrhythmic effects.

Mentions of this compound in the context of in silico models suggest that computational approaches have been applied in its research, potentially for understanding its antiarrhythmic actions or in model-driven discovery processes uni-freiburg.de. While the search results indicate the involvement of in silico modeling in this compound research, detailed findings regarding specific in silico reconstructions of its cellular electrophysiological effects were not extensively described in the available snippets. Future research could involve developing or utilizing detailed in silico models incorporating the experimentally determined effects of this compound on specific ion channels to simulate its impact on human cardiac action potentials and tissue-level electrical activity.

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. In the context of drug research, MD simulations can be used to study the interaction of a compound, such as this compound, with its molecular targets, such as ion channels or receptors, at an atomic level. These simulations can provide insights into the binding pose, affinity, and conformational changes induced by the compound, helping to elucidate the molecular mechanisms of action.

A search result mentions that the antiarrhythmic actions of this compound and penticainide result from mixed mechanisms, and also briefly mentions molecular dynamics simulations in this context. This suggests that MD simulations have been employed in studies related to this compound, likely to investigate its interactions with its targets at a molecular level. However, detailed findings from specific molecular dynamics simulations of this compound's interaction with particular proteins or ion channels were not provided in the available search results. Future MD simulation studies could offer a more detailed understanding of how this compound interacts with cardiac ion channels, providing valuable information for structure-activity relationship studies and the design of novel derivatives.

Innovative Preclinical In Vivo Model Development for Antiarrhythmic Evaluation

Preclinical in vivo models play a crucial role in evaluating the antiarrhythmic potential of compounds like this compound. Various animal models have been employed to assess the efficacy of this compound against different types of experimentally induced arrhythmias. Studies have utilized canine models to examine the antiarrhythmic effects of this compound on triggered ventricular arrhythmias. These arrhythmias were produced during pauses between trains of rapid ventricular stimulation in anesthetized open-chest dogs administered subtoxic doses of digitalis or adrenaline to the anterior descending coronary artery. researchgate.netnih.govjst.go.jp

This compound has been shown to suppress triggered ventricular arrhythmias induced by digitalis or adrenaline in these canine models. researchgate.netnih.govjst.go.jp Its effectiveness in suppressing digitalis-induced triggered ventricular arrhythmias was comparable to that of disopyramide (B23233), lidocaine, and flecainide (B1672765), and it was found to be the most effective among the tested drugs in suppressing adrenaline-induced arrhythmias in one study. nih.govjst.go.jp Furthermore, this compound (0.3-1.5 mg/kg i.v.) suppressed arrhythmias induced by digitalis, adrenaline, and 24-hour two-stage coronary ligation in canine models. researchgate.netnih.gov Oral administration of this compound (10 mg/kg) also demonstrated suppression of 24-hour coronary ligation-induced arrhythmia in dogs. nih.gov

Beyond chemically induced arrhythmias, this compound's antiarrhythmic activity has been investigated in models of coronary ligation-induced arrhythmias in rats. medchemexpress.euresearchgate.net These studies have shown that this compound can reduce ventricular arrhythmias and eliminate mortality due to ventricular fibrillation in ischemic rat hearts. medchemexpress.euresearchgate.net

Innovative approaches in preclinical modeling extend to the investigation of ion channel blockade. Studies using isolated cardiac myocytes from rats have been employed to assess the direct block of sodium currents by this compound. medchemexpress.euresearchgate.net These in vitro findings complement in vivo studies by providing insights into the cellular mechanisms underlying the observed antiarrhythmic effects.

The use of diverse animal models, including dogs and rats, and various methods for arrhythmia induction (chemical agents, electrical stimulation, coronary ligation) provides a comprehensive preclinical evaluation of this compound's antiarrhythmic properties. researchgate.netnih.govjst.go.jpnih.govmedchemexpress.euresearchgate.netnih.gov

Here is a summary of preclinical in vivo models used in this compound research:

| Animal Model | Arrhythmia Induction Method | Key Finding |

| Canine | Digitalis-induced triggered ventricular arrhythmia | Suppressed arrhythmias, comparable to other Class I agents. researchgate.netnih.govjst.go.jp |

| Canine | Adrenaline-induced triggered ventricular arrhythmia | Suppressed arrhythmias, most effective among tested drugs. researchgate.netnih.govjst.go.jp |

| Canine | Two-stage coronary ligation-induced arrhythmia | Suppressed arrhythmias. researchgate.netnih.gov |

| Rat | Ischemia (coronary artery occlusion) | Reduced ventricular arrhythmias, eliminated mortality due to VF. medchemexpress.euresearchgate.net |

| Rat | Electrical stimulation | Increased fibrillation threshold, decreased susceptibility to arrhythmias. nih.gov |

| Guinea Pig | Spontaneously beating right auricle | Decreased frequency and force of contraction. nih.gov |

| Rabbit | Isolated heart preparation (AV conduction) | Lengthened atrioventricular conduction time. nih.gov |

| Frog | Sinoauricular fibres | Inhibited fast Na+ and slow Ca2+ currents. nih.gov |

Exploration of Novel Therapeutic Research Avenues Based on Mechanistic Insights

Mechanistic studies have revealed that this compound's antiarrhythmic actions are primarily attributed to mixed cardiac ion channel blockade, particularly its effects on sodium and calcium channels. medchemexpress.euresearchgate.netnih.govnih.govspringer.com this compound is classified as a Class I antiarrhythmic agent, primarily acting as a sodium channel blocker. researchgate.netmedchemexpress.euresearchgate.netnih.govpsu.edu It exhibits both tonic and use-dependent block of cardiac sodium currents. psu.edu Furthermore, research indicates that this compound also possesses Class IV activity, acting as an inhibitor of calcium transport. nih.gov Studies on isolated heart preparations have shown that this compound can inhibit slow Ca2+-action potentials and inhibit both fast Na+-current and slow Ca2+-current in cardiac fibers. nih.govnih.gov

The understanding of this compound's mixed ion channel blockade provides a basis for exploring novel therapeutic avenues. The observation that this compound, like other older antiarrhythmic drugs lacking strict ion channel selectivity, produces a spectrum of activity against ventricular arrhythmias due to mixed blockade suggests that such compounds can serve as tools for developing safer mixed ion channel blocking antiarrhythmic drugs. medchemexpress.euresearchgate.net This perspective aligns with the evolving understanding that focusing solely on selective ion channel blockade may not be the most effective approach to antiarrhythmic drug development. researchgate.netmedchemexpress.euresearchgate.net

Beyond its direct effects on ion channels related to electrical activity, research has also explored other potential mechanisms. Studies have investigated the effect of this compound on free radical generation. In vitro and in vivo studies have indicated an inhibitory action of this compound on free radical generation, suggesting a possible cardioprotective effect independent of its antiarrhythmic activity. nih.gov This observation could be significant in defining the clinical utility of this compound, particularly in conditions involving reperfusion damage where free radical generation plays a role. nih.gov

The structural relationship of this compound to the alkaloid antiarrhythmic drug sparteine (B1682161) is also noteworthy and may inform future research into structural modifications and the development of analogs with potentially improved properties or a broader spectrum of activity. researchgate.netmdpi.compreprints.org Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural features influence biological activity, and this principle can be applied to this compound and related compounds to design novel antiarrhythmic agents. youtube.com

The exploration of novel therapeutic avenues based on this compound's mechanism could involve:

Developing novel mixed ion channel blockers: Utilizing this compound's profile as a starting point for designing new compounds with a balanced blockade of multiple ion channels to achieve better efficacy and safety. medchemexpress.euresearchgate.net

Investigating cardioprotective applications: Further research into the antioxidant and free radical scavenging properties of this compound to explore its potential in reducing myocardial damage, particularly in ischemic conditions. nih.gov

Structure-activity relationship studies: Designing and synthesizing this compound analogs to optimize its antiarrhythmic potency, selectivity, and potentially introduce additional beneficial properties based on its structural core. mdpi.compreprints.orgyoutube.com

The mechanistic insights gained from studying this compound highlight the potential for developing antiarrhythmic therapies that target multiple pathways or possess ancillary cardioprotective effects, moving beyond the limitations of highly selective ion channel blockade.

Here is a summary of key mechanistic insights and potential novel therapeutic avenues:

| Mechanistic Insight | Potential Novel Therapeutic Avenue |

| Mixed cardiac ion channel blockade (Na+ and Ca2+) medchemexpress.euresearchgate.netnih.govnih.govspringer.com | Development of novel mixed ion channel blockers with optimized profiles. medchemexpress.euresearchgate.net |

| Inhibition of free radical generation nih.gov | Exploration of cardioprotective applications, especially in reperfusion injury. nih.gov |

| Structural relationship to sparteine researchgate.netmdpi.compreprints.org | Structure-activity relationship studies for designing improved analogs. mdpi.compreprints.orgyoutube.com |

Q & A

Q. What is Bisaramil’s primary mechanism of action in cardiac electrophysiology studies?

this compound primarily inhibits voltage-gated sodium channels (Naᵥ) in cardiac myocytes, reducing peak sodium current (INa) amplitude. This blockade exhibits both tonic (resting-state) and use-dependent (frequency-sensitive) properties. At 16 μM, it shifts the voltage-dependent inactivation curve of INa by ~12 mV toward hyperpolarized potentials, altering channel availability without affecting activation kinetics. Its antiarrhythmic effects are attributed to this dual blockade, which stabilizes membrane excitability .

Q. How should researchers standardize this compound concentrations in in vitro cardiac myocyte experiments?

this compound’s potency (ED50) varies with experimental conditions. For steady-state blockade, apply concentrations between 8–16 μM after a 2-minute equilibration period. Use higher concentrations (e.g., 30 μM) to observe pronounced voltage-dependent inactivation shifts. Stimulation rates (e.g., 40 Hz for use-dependent studies) significantly influence observed efficacy; include pulse intervals (e.g., 6 s) in protocols to control for frequency effects .

Q. What are the critical physicochemical properties of this compound to report in publications?

Include: (1) Chemical name (e.g., this compound hydrochloride, CAS 6480-44-3); (2) purity (≥95% by HPLC); (3) storage conditions (e.g., −20°C in desiccated form); (4) solvent compatibility (e.g., DMSO solubility for stock solutions); (5) supplier details (e.g., Gedeon Richter Ltd for reference standards). These parameters ensure reproducibility and compliance with IUPAC guidelines .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s reported ED50 across studies?

Variability in ED50 (e.g., 11 μM in one study vs. higher/lower values elsewhere) often stems from differences in stimulation protocols. For example, 40 Hz pacing increases use-dependent blockade, reducing apparent potency. Standardize: (1) pre-pulse voltages (e.g., −150 mV to −40 mV); (2) inter-pulse intervals (3–6 s); (3) equilibration time (≥2 min). Validate using digital subtraction methods to isolate INa from overlapping currents .

Q. What experimental designs address this compound’s off-target effects on calcium/potassium channels?

this compound’s secondary inhibition of Ca²⁺ and K⁺ channels (e.g., at >30 μM) complicates data interpretation. To isolate Naᵥ effects:

Q. How should researchers analyze contradictory findings in this compound-induced voltage-dependent inactivation shifts?

Inconsistent hyperpolarizing shifts (e.g., 8–15 mV at 16 μM) may reflect cell-to-cell variability or species differences (e.g., guinea pig vs. rabbit myocytes). Mitigate by:

- Increasing sample size (n ≥ 6 cells per condition).

- Normalizing inactivation curves to control for baseline variability.

- Reporting confidence intervals for V½ (half-inactivation voltage) shifts .

Q. What methodologies improve reproducibility in this compound’s use-dependent blockade studies?

- Pulse protocols : Apply a 20-ms test pulse from −150 mV to −40 mV after a 500-ms conditioning pulse.

- Data normalization : Express INa amplitudes relative to the first pulse in a train to quantify use-dependent decay.

- Control experiments : Verify absence of frequency-dependent effects in drug-free conditions .

Data Analysis & Contradiction Management

Q. How to statistically validate this compound’s concentration-response relationships?

Fit data to the Hill equation: I/Imax = 1 / (1 + ([Drug]/IC50)<sup>nH</sup>). Report IC50 with 95% confidence intervals and Hill coefficient (nH). Use ANOVA for multi-group comparisons (e.g., 8 vs. 16 μM effects) and Tukey’s post-hoc test. Avoid overinterpreting nH > 2, which may suggest cooperativity or multiple binding sites .

Q. What strategies mitigate confounding variables in this compound’s in vitro cardiac studies?

Q. How to resolve contradictions between in vitro and in vivo this compound efficacy data?

In vitro-in vivo disparities often arise from pharmacokinetic factors (e.g., protein binding) or compensatory mechanisms (e.g., autonomic regulation). Bridge gaps by:

- Measuring plasma protein binding (e.g., using ultrafiltration).

- Validating findings in Langendorff-perfused hearts to preserve tissue-level interactions.

- Cross-referencing with in vivo arrhythmia models (e.g., canine ventricular tachycardia) .

Methodological Best Practices

Q. What are the minimum reporting standards for this compound in electrophysiology manuscripts?

Follow the IMRAD structure (Introduction, Methods, Results, Discussion) and include:

Q. How to ethically source and cite this compound for academic use?

Obtain this compound from peer-reviewed suppliers (e.g., Sigma-Aldrich, Tocris) or via material transfer agreements (MTAs) with institutions like Gedeon Richter Ltd. Cite primary sources (e.g., Pugsley et al., 1994) for pharmacological characterization, avoiding non-peer-reviewed vendors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.